molecular formula C14H15FN2O3 B4745154 4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine

4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine

Cat. No.: B4745154
M. Wt: 278.28 g/mol
InChI Key: QJVNYQKHNOHGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine, also known as FMISO, is a radiopharmaceutical compound used in medical imaging. It is a derivative of morpholine and isoxazole, which are organic compounds commonly used in medicinal chemistry. FMISO is used to detect hypoxia, or low oxygen levels, in tissues, which can be an indicator of certain diseases.

Mechanism of Action

4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine works by binding to hypoxic cells in tissues. Hypoxic cells have low oxygen levels, which can cause changes in their metabolism and gene expression. This compound binds to proteins in these cells that are sensitive to low oxygen levels, called hypoxia-inducible factor 1 (HIF-1). This binding allows this compound to be detected by PET scans, which can then produce images of hypoxic tissues.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well-tolerated in humans. However, it can have some side effects, such as headaches, nausea, and dizziness. These side effects are usually mild and short-lived.

Advantages and Limitations for Lab Experiments

4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine has several advantages for lab experiments. It is a highly specific tracer for hypoxia, which allows for accurate detection of hypoxic tissues. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, this compound has some limitations as well. It has a relatively short half-life, which means that it can only be used for imaging within a few hours of synthesis. It also requires specialized equipment, such as PET scanners, which can limit its accessibility for some researchers.

Future Directions

There are several future directions for research involving 4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine. One area of interest is in developing new imaging techniques that can improve the sensitivity and specificity of this compound for detecting hypoxia. Another area of research is in exploring the use of this compound in combination with other tracers or treatments for cancer. Finally, there is interest in developing new compounds that can target other aspects of tumor biology, such as angiogenesis or immune evasion. Overall, this compound has the potential to be a valuable tool for understanding and treating hypoxic diseases, and further research in this area is warranted.

Scientific Research Applications

4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine is primarily used in medical imaging to detect hypoxia in tissues. It is commonly used in PET (positron emission tomography) scans, which are non-invasive imaging techniques that use radioactive tracers to visualize metabolic processes in the body. This compound is particularly useful in detecting hypoxia in tumors, as tumors often have poor blood supply and low oxygen levels. By detecting hypoxia, this compound can help identify the location and extent of tumors, as well as predict their response to treatment.

Properties

IUPAC Name

[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c15-11-4-2-1-3-10(11)12-9-13(20-16-12)14(18)17-5-7-19-8-6-17/h1-4,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVNYQKHNOHGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine

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